molecular formula C14H12BrNO B185245 2-bromo-N-(2-methylphenyl)benzamide CAS No. 303991-47-1

2-bromo-N-(2-methylphenyl)benzamide

Cat. No.: B185245
CAS No.: 303991-47-1
M. Wt: 290.15 g/mol
InChI Key: OFBSLVLRQPIIMG-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-methylphenyl)benzamide ( 303991-47-1) is a brominated benzamide derivative of interest in chemical and pharmaceutical research. This compound has a molecular formula of C₁₄H₁₂BrNO and a molecular weight of 290.16 g/mol . While specific biological data for this exact compound is limited, research on structurally similar N -(2-bromophenyl) salicylanilide derivatives indicates potential for antimicrobial and anti-inflammatory activity . These related compounds have shown promising activity against Gram-positive bacteria and demonstrated significant protease inhibitory effects in anti-inflammatory assays, with IC₅₀ values considerably lower than that of acetylsalicylic acid (aspirin) . The benzamide scaffold is a versatile building block in medicinal chemistry, often explored for developing new pharmacologically active molecules . This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

2-bromo-N-(2-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO/c1-10-6-2-5-9-13(10)16-14(17)11-7-3-4-8-12(11)15/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBSLVLRQPIIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351815
Record name 2-bromo-N-(2-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303991-47-1
Record name 2-bromo-N-(2-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-N-(2-methylphenyl)benzamide
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Preparation Methods

Reaction Mechanism and Optimization

The carboxylic acid group of 2-bromobenzoic acid is activated by EDC, forming an O-acylisourea intermediate. Nucleophilic attack by 2-methylaniline yields the target amide. Key parameters include:

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) for optimal reagent solubility.

  • Temperature : Room temperature (23°C) to minimize side reactions.

  • Stoichiometry : A 1:1 molar ratio of acid to amine, with 1.2 equivalents of EDC and HOBt to drive completion.

Yield and Purification

Crude product purification via column chromatography (silica gel, hexanes/ethyl acetate gradient) typically achieves 75–85% yield . Recrystallization from ethanol/water mixtures enhances purity to >98%, as confirmed by HPLC.

Acid Chloride Route Using 2-Bromobenzoyl Chloride

An alternative method employs 2-bromobenzoyl chloride, synthesized from 2-bromobenzoic acid via treatment with thionyl chloride (SOCl₂). Subsequent reaction with 2-methylaniline in the presence of a base (e.g., triethylamine) affords the target compound.

Synthesis of 2-Bromobenzoyl Chloride

  • Procedure : 2-Bromobenzoic acid (1.0 equiv) is refluxed with SOCl₂ (2.5 equiv) in anhydrous DCM for 4 h. Excess SOCl₂ is removed under reduced pressure, yielding the acid chloride as a pale-yellow liquid (95% purity).

Amide Formation

  • Conditions : 2-Methylaniline (1.1 equiv) is added dropwise to a cooled (0°C) solution of 2-bromobenzoyl chloride in DCM. Triethylamine (1.5 equiv) neutralizes HCl byproducts.

  • Workup : The mixture is washed with 1 M HCl and brine, dried over MgSO₄, and concentrated. Yield: 80–90% after recrystallization.

Bromination of N-(2-Methylphenyl)Benzamide

For substrates where direct bromination is feasible, N-(2-methylphenyl)benzamide can undergo electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS).

Regioselectivity Challenges

Bromination preferentially occurs at the para position of the benzamide ring due to electron-donating effects of the amide group. Achieving ortho -bromination requires directing groups or harsh conditions:

  • Catalyst : FeBr₃ (1.0 equiv) in refluxing CCl₄ directs bromine to the ortho position.

  • Yield : ~50% with significant di-brominated byproducts.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Direct Coupling75–85>98Mild conditions, scalableRequires coupling agents
Acid Chloride80–90>99High efficiency, minimal byproductsHandling corrosive reagents (SOCl₂)
Bromination5085Post-functionalization flexibilityLow regioselectivity, poor yields

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J = 8.0 Hz, 1H, Ar-H), 7.55–7.45 (m, 3H, Ar-H), 7.30–7.20 (m, 2H, Ar-H), 2.40 (s, 3H, CH₃).

  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Chromatographic Purity

HPLC (C18 column, 70:30 MeOH/H₂O): Retention time = 6.2 min, purity >99%.

Industrial and Research Applications

This compound serves as a precursor in:

  • Pharmaceuticals : Intermediate for kinase inhibitors (e.g., EGFR inhibitors).

  • Materials Science : Building block for liquid crystals and polymers .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-methylphenyl)benzamide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amide group to an amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Nucleophilic Substitution: Formation of substituted benzamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

Scientific Research Applications

Chemical Applications

Building Block in Synthesis
2-bromo-N-(2-methylphenyl)benzamide serves as a crucial intermediate in organic synthesis. Its bromine atom allows for nucleophilic substitution reactions, making it a versatile building block for creating more complex molecules. It is particularly useful in cross-coupling reactions such as Suzuki-Miyaura coupling, which are essential for forming carbon-carbon bonds in organic chemistry .

Material Science
In material science, this compound can be employed in the development of new materials and specialty chemicals. Its reactivity can be harnessed to synthesize polymers or other functional materials that require specific properties derived from its aromatic structure.

Biological Applications

Antimicrobial Properties
Research has indicated that this compound may exhibit antimicrobial activities. Studies involving structural modifications of related compounds have shown promising results against various bacterial strains, suggesting potential applications in pharmaceutical formulations aimed at treating infections .

Anticancer Research
The compound is also being investigated for its anticancer properties. Preliminary studies suggest that the bromine substituent may enhance biological activity by interacting with specific cellular targets, potentially leading to the development of novel anticancer agents .

Medicinal Chemistry

Drug Development
Due to its structural features, this compound is explored as a lead compound for drug development. Its ability to interact with biological targets makes it a candidate for further modifications aimed at enhancing efficacy and selectivity against disease targets .

Case Studies
Several case studies highlight the compound's potential:

  • Study on Antimicrobial Activity : A study published in PMC evaluated various derivatives of benzamides, including this compound, demonstrating significant activity against Gram-positive bacteria. The modifications to the benzamide structure were crucial for enhancing efficacy .
  • Anticancer Activity Investigation : Another research effort focused on the structure-activity relationship (SAR) of brominated benzamides, revealing that compounds similar to this compound showed promising results in inhibiting cancer cell proliferation through specific molecular interactions .

Data Tables

Activity TypeFindings
AntimicrobialActive against Gram-positive bacteria
AnticancerInhibitory effects on cancer cell lines

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-methylphenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can enhance the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(3,4-dimethylphenyl)benzamide
  • 2-bromo-N-(3,5-dimethylphenyl)benzamide
  • N-(2-bromo-4-methylphenyl)benzamide
  • 2-bromo-N-(4-bromo-2-methylphenyl)benzamide

Uniqueness

2-bromo-N-(2-methylphenyl)benzamide is unique due to the specific positioning of the bromine atom and the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in distinct properties and applications compared to other similar compounds.

Biological Activity

2-bromo-N-(2-methylphenyl)benzamide is an organic compound with significant potential in medicinal chemistry. It is characterized by its brominated benzamide structure, which influences its biological activity. This article explores the compound's biological activities, mechanisms of action, and applications in various fields, supported by relevant data and research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H12BrNO
  • Molecular Weight : 276.16 g/mol
  • IUPAC Name : this compound

The structure features a bromine atom at the ortho position relative to the amide nitrogen, which is substituted with a 2-methylphenyl group. This configuration is crucial for its biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study published in the Journal of Medicinal Chemistry demonstrated that the compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Bacillus subtilis12
Escherichia coli10

The presence of the bromine atom enhances the compound's lipophilicity, aiding in membrane penetration and subsequent antimicrobial action.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those associated with breast and prostate cancers. The mechanism involves the activation of caspase pathways, leading to programmed cell death .

Case Study : A recent investigation into its effects on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines revealed:

  • MCF-7 Cell Line : IC50 = 5 µM
  • PC-3 Cell Line : IC50 = 7 µM

This indicates a promising therapeutic index for further development as a chemotherapeutic agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : It has been suggested that the compound interacts with specific receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
  • Nucleophilic Substitution Reactions : The bromine atom can undergo substitution reactions, enhancing its reactivity towards biological targets .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, such as 2-bromo-N-(3,4-dimethylphenyl)benzamide, the unique positioning of the bromine atom in this compound contributes to its distinct biological profile.

Compound Antimicrobial Activity (mm) IC50 (Cancer Cells)
This compound155 µM (MCF-7)
2-bromo-N-(3,4-dimethylphenyl)benzamide126 µM (MCF-7)

Applications in Drug Development

Given its promising biological activities, this compound is being explored for potential applications in drug development:

  • Antimicrobial Agents : Targeting resistant bacterial strains.
  • Anticancer Drugs : Development of selective therapies for breast and prostate cancers.
  • Chemical Intermediates : Used in synthesizing more complex organic molecules.

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